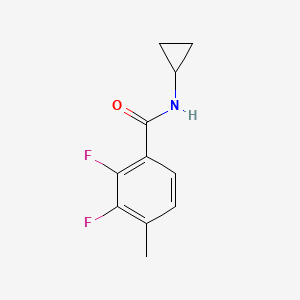
N-cyclopropyl-2,3-difluoro-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2,3-difluoro-4-methylbenzamide is a chemical compound with the molecular formula C11H11F2NO and a molecular weight of 211.21 g/mol It is characterized by the presence of a cyclopropyl group, two fluorine atoms, and a methyl group attached to a benzamide core
Vorbereitungsmethoden
The synthesis of N-cyclopropyl-2,3-difluoro-4-methylbenzamide typically involves the reaction of 2,3-difluoro-4-methylbenzoic acid with cyclopropylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .
Analyse Chemischer Reaktionen
N-cyclopropyl-2,3-difluoro-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2,3-difluoro-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-2,3-difluoro-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and fluorine atoms contribute to its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by inhibiting or activating their functions, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N-cyclopropyl-2,3-difluoro-4-methylbenzamide can be compared with other similar compounds, such as:
N-cyclopropyl-2,3-difluoro-4-methoxybenzamide: This compound has a methoxy group instead of a methyl group, which may result in different chemical and biological properties.
N-cyclopropyl-2,3-difluoro-4-chlorobenzamide: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s reactivity and interactions with molecular targets.
N-cyclopropyl-2,3-difluoro-4-bromobenzamide: Similar to the chlorinated derivative, the brominated compound may exhibit distinct properties due to the presence of the bromine atom.
This compound stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H11F2NO |
|---|---|
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
N-cyclopropyl-2,3-difluoro-4-methylbenzamide |
InChI |
InChI=1S/C11H11F2NO/c1-6-2-5-8(10(13)9(6)12)11(15)14-7-3-4-7/h2,5,7H,3-4H2,1H3,(H,14,15) |
InChI-Schlüssel |
BWQNRTZOUSGCIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(=O)NC2CC2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


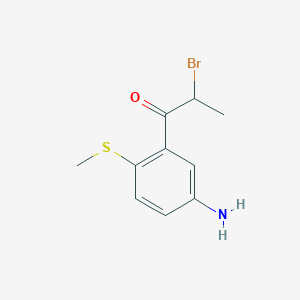
![2-(10-(1-Naphthalenyl)-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B14040370.png)
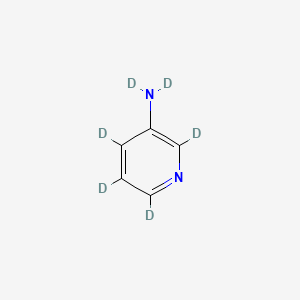
![(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol](/img/structure/B14040378.png)
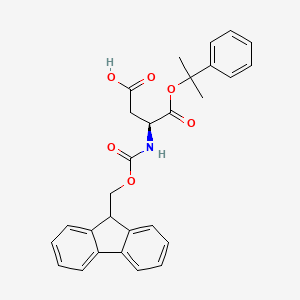
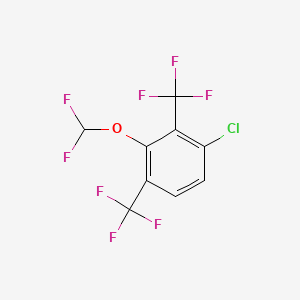
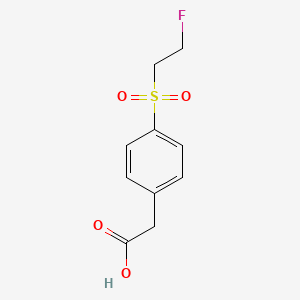
![N-cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide hydrochloride](/img/structure/B14040434.png)
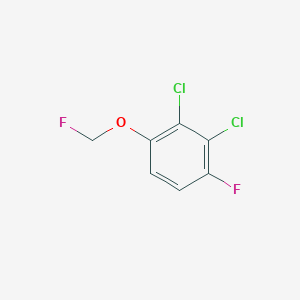

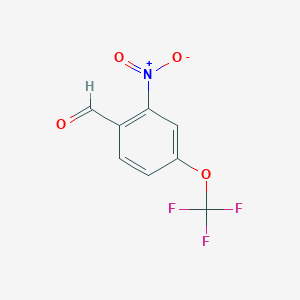
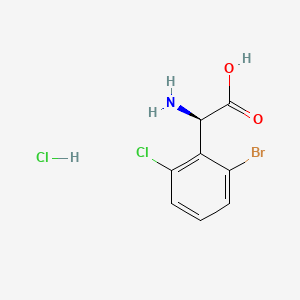
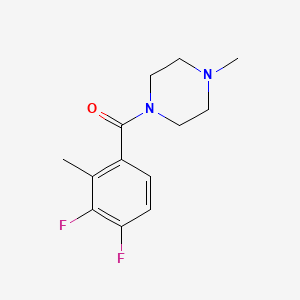
![4-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,6-diphenylpyrimidine](/img/structure/B14040465.png)
